

# 4-Bromo-3,5-dimethylisoxazole NMR and mass spectrometry data

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## Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylisoxazole

Cat. No.: B080238

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## Introduction

**4-Bromo-3,5-dimethylisoxazole** (CAS No: 10558-25-5) is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.<sup>[1]</sup> Its isoxazole core is a key pharmacophore in a variety of biologically active molecules.<sup>[2]</sup> A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Bromo-3,5-dimethylisoxazole**, grounded in fundamental principles and established experimental protocols.

The molecule possesses a molecular formula of  $C_5H_6BrNO$  and a molecular weight of approximately 176.01 g/mol .<sup>[3][4]</sup> Its structure is characterized by a five-membered isoxazole ring substituted with two methyl groups at positions 3 and 5, and a bromine atom at position 4.

Caption: Molecular Structure of **4-Bromo-3,5-dimethylisoxazole**.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Bromo-3,5-dimethylisoxazole**, both  $^1H$  and  $^{13}C$  NMR

provide definitive structural information.

## <sup>1</sup>H NMR Analysis: Predicted Spectrum

The causality behind the predicted <sup>1</sup>H NMR spectrum lies in the molecule's symmetry. The two methyl groups at the C3 and C5 positions are chemically equivalent due to the plane of symmetry bisecting the O-N bond and the C4-Br bond. Consequently, they are expected to resonate at the same chemical shift, producing a single, sharp signal.

- Signal: A singlet integrating to 6 protons (6H).
- Predicted Chemical Shift ( $\delta$ ): Approximately 2.3 - 2.5 ppm. This estimation is based on typical chemical shifts for methyl groups attached to an  $sp^2$ -hybridized carbon within a heterocyclic aromatic system.<sup>[5]</sup> The exact shift will be solvent-dependent.<sup>[6][7]</sup>

Table 1: Predicted <sup>1</sup>H NMR Data for **4-Bromo-3,5-dimethylisoxazole**

Protons	Predicted $\delta$ (ppm)	Multiplicity	Integration
2 x -CH <sub>3</sub>	2.3 - 2.5	Singlet (s)	6H

## <sup>13</sup>C NMR Analysis: Predicted Spectrum

In the proton-decoupled <sup>13</sup>C NMR spectrum, three distinct signals are anticipated, corresponding to the three unique carbon environments in the molecule.

- C3 and C5 Carbons: These two carbons are equivalent and will produce a single signal. Their chemical shift will be significantly downfield due to their position within the heterocyclic ring and attachment to the electronegative nitrogen and oxygen atoms.
- C4 Carbon: This carbon is directly bonded to the bromine atom. The strong electron-withdrawing and shielding effects of bromine will place this signal significantly upfield compared to an unsubstituted C4 carbon in a similar isoxazole. Studies on related 3,5-diaryl-4-bromoisoxazoles confirm that the C4 signal is highly sensitive to substitution.<sup>[8]</sup>
- Methyl Carbons: The two equivalent methyl carbons will give rise to a single signal in the typical aliphatic region.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Bromo-3,5-dimethylisoxazole**

Carbon Atom	Predicted $\delta$ (ppm)	Rationale
C3, C5	160 - 170	sp <sup>2</sup> carbons in a heteroaromatic ring, adjacent to N and O.
C4	95 - 105	sp <sup>2</sup> carbon bonded to bromine; strong shielding effect.
2 x -CH <sub>3</sub>	10 - 15	sp <sup>3</sup> carbons of the methyl groups.

Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on solvent and experimental conditions.[9][10]

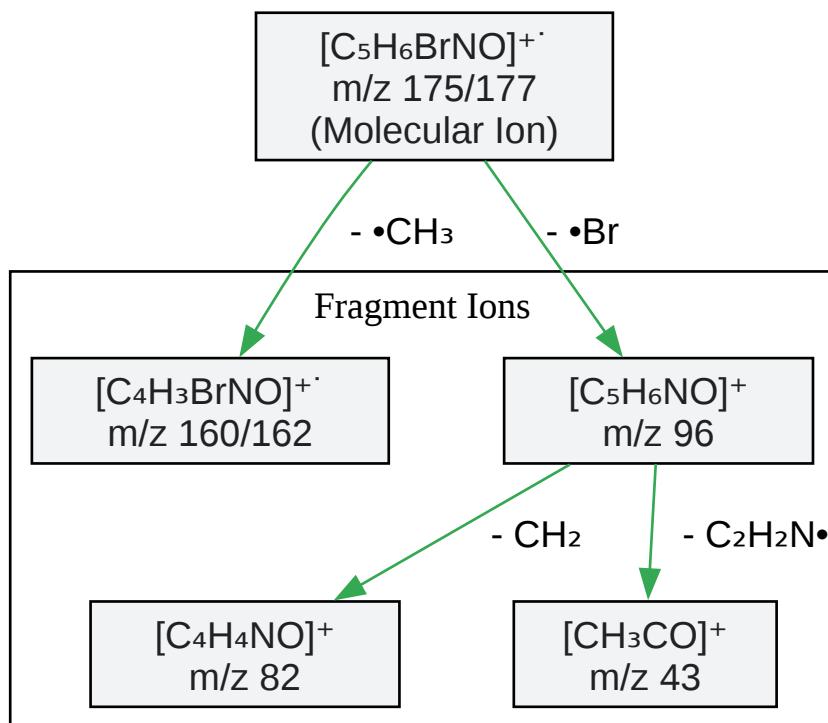
## Experimental Protocol: NMR Sample Preparation

The integrity of NMR data is critically dependent on meticulous sample preparation.[11][12] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.

### Methodology:

- Sample Weighing: Accurately weigh 5-25 mg of **4-Bromo-3,5-dimethylisoxazole** for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR, into a clean, dry vial.[12][13]
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) to the vial.[11]
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any dust or solid particles that can disrupt the magnetic field homogeneity.[14][15]

- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
- Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the NMR spectrometer.[14]



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Caption: Predicted EI fragmentation pathways for the compound.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing a volatile, thermally stable liquid like **4-Bromo-3,5-dimethylisoxazole**. It provides both retention time data for separation and mass spectra for identification.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- Instrument Setup:
  - GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl polysiloxane).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Injection: Inject 1  $\mu$ L of the sample solution in splitless or split mode, with an injector temperature of ~250°C.
- GC Temperature Program: An example program would be:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: 10°C/min to 250°C.
  - Final hold: Hold at 250°C for 5 minutes.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: ~230°C.
  - Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
- Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the associated mass spectrum, paying close attention to the molecular ion pair (m/z 175/177) and the key fragment ions to confirm the structure.

**This protocol is a standard starting point and may require optimization for specific**

# instrumentation and analytical goals. [18][19]

## References

- Organonation.
- Restek. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
- PubMed.
- Iowa State University.
- ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC-HRToFMS and MS/MS. [Link]
- MDPI. A Mechanism Study on the (+)
- National Center for Biotechnology Information.
- ResearchGate. <sup>13</sup>C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoaxazoles. [Link]
- University College London.
- pubs.acs.org. NMR Chemical Shifts. [Link]
- ResearchGate.
- ResearchGate. Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylarnino-5-Aryl-1,2,4-Oxadiazoles. [Link]
- University of Cambridge. NMR Sample Preparation. [Link]
- U.S. Environmental Protection Agency.
- MDPI.
- Organic Chemistry Data. NMR Spectroscopy :: <sup>1</sup>H NMR Chemical Shifts. [Link]
- ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. [Link]
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX. [Link]
- Wiley Online Library. Supporting Information for "Self-Assembly of a Pd(II)
- KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: <sup>13</sup>C NMR Chemical Shifts. [Link]

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# Sources

- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 4-Bromo-3,5-dimethylisoxazole CAS#: 10558-25-5 [m.chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
- 9. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. organamation.com [organamation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. sites.bu.edu [sites.bu.edu]
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